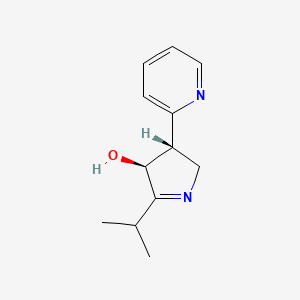
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol is a chiral compound with a unique structure that includes a pyridine ring and a dihydropyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and suitable chiral auxiliaries.
Formation of the Dihydropyrrole Ring: This step involves the cyclization of intermediates to form the dihydropyrrole ring. Common reagents used in this step include strong bases and catalysts.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced through alkylation reactions, often using alkyl halides and appropriate bases.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4S) configuration. This can be achieved through chromatographic techniques or the use of chiral resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions, while the dihydropyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol: shares similarities with other pyridine-containing compounds and dihydropyrrole derivatives.
Pyridine Derivatives: Compounds like 2-pyridylmethanol and 2-pyridylamine have similar structural features and reactivity.
Dihydropyrrole Derivatives: Compounds such as 3,4-dihydro-2H-pyrrole and its substituted analogs exhibit similar chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both pyridine and dihydropyrrole rings
Propiedades
Número CAS |
918968-76-0 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(3S,4S)-5-propan-2-yl-3-pyridin-2-yl-3,4-dihydro-2H-pyrrol-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-8(2)11-12(15)9(7-14-11)10-5-3-4-6-13-10/h3-6,8-9,12,15H,7H2,1-2H3/t9-,12-/m0/s1 |
Clave InChI |
MMYTUVNMFHFEBB-CABZTGNLSA-N |
SMILES isomérico |
CC(C)C1=NC[C@H]([C@@H]1O)C2=CC=CC=N2 |
SMILES canónico |
CC(C)C1=NCC(C1O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
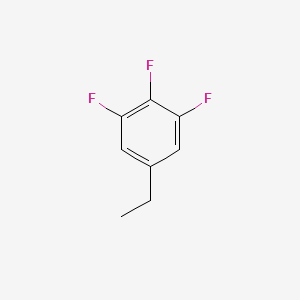
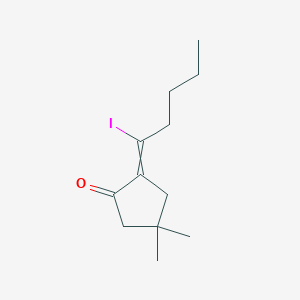
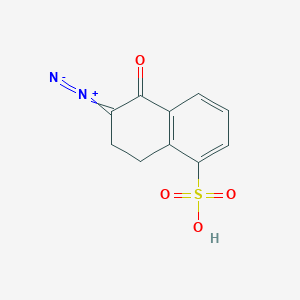
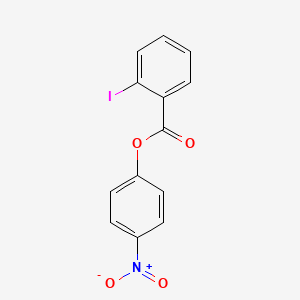

![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
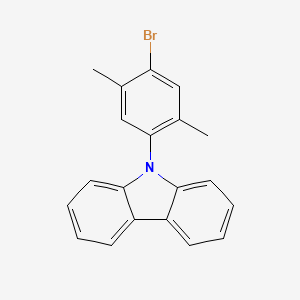
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)
